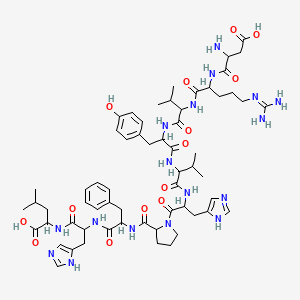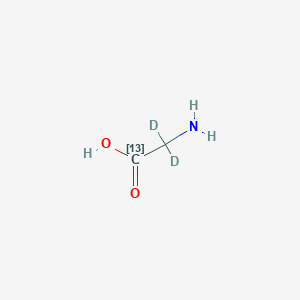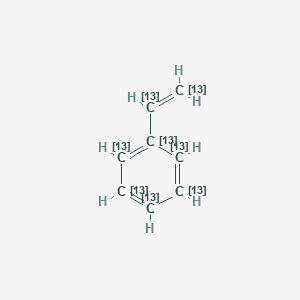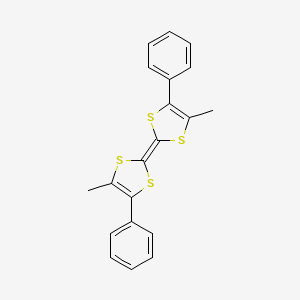
4,4'-Dimethyl-5,5' diphenyltetrathiafulvalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene typically involves the reaction of 4,4’-dimethyl-5,5’-diphenyl-1,3-dithiole-2-thione with sulfur in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its neutral state.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the dithiole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene .
科学的研究の応用
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene has several scientific research applications:
作用機序
The mechanism of action of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene involves its ability to donate electrons and form stable radical cations . These properties make it useful in the study of charge transfer processes and the development of conductive materials. The molecular targets and pathways involved include interactions with other electron-rich or electron-deficient molecules, leading to the formation of charge-transfer complexes .
類似化合物との比較
Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electron-donating properties.
Bis(ethylenedithio)tetrathiafulvalene: A derivative with enhanced conductivity properties.
Dibenzotetrathiafulvalene: Another derivative with unique electronic properties.
Uniqueness
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is unique due to the presence of methyl and phenyl groups, which influence its electronic properties and reactivity . These modifications make it a valuable compound for specific applications in materials science and organic electronics .
特性
分子式 |
C20H16S4 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
(2E)-4-methyl-2-(4-methyl-5-phenyl-1,3-dithiol-2-ylidene)-5-phenyl-1,3-dithiole |
InChI |
InChI=1S/C20H16S4/c1-13-17(15-9-5-3-6-10-15)23-19(21-13)20-22-14(2)18(24-20)16-11-7-4-8-12-16/h3-12H,1-2H3/b20-19+ |
InChIキー |
FMNLAZQSZLXKIK-FMQUCBEESA-N |
異性体SMILES |
CC1=C(S/C(=C/2\SC(=C(S2)C3=CC=CC=C3)C)/S1)C4=CC=CC=C4 |
正規SMILES |
CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





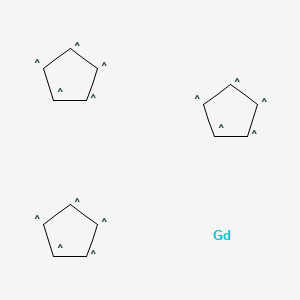




![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
